ALDOSTERONE SECRETION INHIBITING FACTOR (1-35) (BOVINE)
Description
Primary Amino Acid Sequence Analysis
The primary structure of Aldosterone Secretion Inhibiting Factor (1-35) has been definitively established through comprehensive sequence analysis and structural determination studies. The complete amino acid sequence consists of 35 residues arranged in the following order: Alanine-Leucine-Arginine-Glycine-Proline-Lysine-Methionine-Methionine-Arginine-Aspartic acid-Serine-Glycine-Cysteine-Phenylalanine-Glycine-Arginine-Arginine-Leucine-Aspartic acid-Arginine-Isoleucine-Glycine-Serine-Leucine-Serine-Glycine-Leucine-Glycine-Cysteine-Asparagine-Valine-Leucine-Arginine-Arginine-Tyrosine.
This sequence analysis reveals several structurally significant features that contribute to the peptide's biological activity. The amino-terminal region contains a high proportion of basic amino acids, including arginine and lysine residues, which likely contribute to the peptide's binding affinity and specificity for its target receptors. The presence of two methionine residues at positions 7 and 8 creates a distinctive hydrophobic region that may be important for membrane interactions or protein-protein binding interfaces.
The sequence also demonstrates notable homology relationships with other natriuretic peptides. Comparative analysis indicates that bovine Aldosterone Secretion Inhibiting Factor displays 65% homology at the carboxy-terminal region compared to atrial natriuretic factor-related peptide precursors, while the amino-terminal portion shows much greater variability. Furthermore, bovine pro-Aldosterone Secretion Inhibiting Factor exhibits 73% homology with porcine pro-brain natriuretic peptide, suggesting these peptides belong to the same evolutionary family despite being encoded by different precursor genes.
| Position | Amino Acid | Three-Letter Code | Single-Letter Code | Molecular Weight (Da) |
|---|---|---|---|---|
| 1 | Alanine | Ala | A | 89.09 |
| 2 | Leucine | Leu | L | 131.17 |
| 3 | Arginine | Arg | R | 174.20 |
| 4 | Glycine | Gly | G | 75.07 |
| 5 | Proline | Pro | P | 115.13 |
| 6 | Lysine | Lys | K | 146.19 |
| 7 | Methionine | Met | M | 149.21 |
| 8 | Methionine | Met | M | 149.21 |
| 9 | Arginine | Arg | R | 174.20 |
| 10 | Aspartic acid | Asp | D | 133.10 |
The sequence analysis further reveals that this peptide contains the biologically active 35-amino acid form at the carboxy-terminal end of a larger precursor molecule, confirming its endogenous character in the adrenal medulla. This structural organization is consistent with other bioactive peptide hormones that are processed from larger precursor proteins through specific enzymatic cleavage events.
Post-Translational Modifications and Disulfide Bridging
The structural integrity of Aldosterone Secretion Inhibiting Factor (1-35) is critically dependent on specific post-translational modifications, most notably the formation of an intramolecular disulfide bridge. This disulfide bond connects cysteine residue 13 with cysteine residue 29, creating a cyclic constraint that significantly influences the peptide's three-dimensional conformation and biological stability.
The disulfide bridge formation between Cys-13 and Cys-29 represents a crucial structural element that contributes to the peptide's resistance to proteolytic degradation and maintains its biological activity. This cross-linking creates a loop structure spanning 16 amino acid residues, which likely forms a distinct conformational domain essential for receptor binding and biological function. The spatial arrangement imposed by this disulfide constraint positions key amino acid residues in optimal orientations for interaction with aldosterone secretion regulatory mechanisms.
Mass spectrometric analysis has confirmed the presence of this disulfide bridge through characteristic fragmentation patterns observed during tandem mass spectrometry experiments. The formation of this covalent bond occurs during the peptide's biosynthesis and processing, representing a critical quality control mechanism that ensures only properly folded, biologically active peptide molecules are released from chromaffin cells.
| Cysteine Position | Residue Number | Disulfide Partner | Loop Size (Residues) | Structural Impact |
|---|---|---|---|---|
| Cys-1 | 13 | Cys-29 | 16 | Conformational constraint |
| Cys-2 | 29 | Cys-13 | 16 | Stabilization of active conformation |
The disulfide bridging pattern is consistent with other members of the natriuretic peptide family, suggesting a conserved structural motif that is essential for biological function. This structural similarity supports the hypothesis that Aldosterone Secretion Inhibiting Factor and related peptides share common evolutionary origins and similar mechanisms of action, despite differences in their primary sequences.
Additional post-translational modifications may include amino-terminal processing and potential carboxy-terminal amidation, although these modifications require further investigation through advanced analytical techniques. The peptide's isolation from cultured bovine chromaffin cells suggests that it undergoes complete processing to its mature, biologically active form under physiological conditions.
Molecular Weight Determination via Mass Spectrometry
Precise molecular weight determination of Aldosterone Secretion Inhibiting Factor (1-35) has been accomplished through sophisticated mass spectrometric techniques, establishing its exact molecular mass as 3910.64 daltons. This molecular weight determination represents a critical validation of the peptide's structural characterization and provides essential information for understanding its physicochemical properties and biological behavior.
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has emerged as the primary analytical technique for molecular weight determination of this peptide. The mass spectrometric analysis reveals characteristic ionization patterns that are consistent with the predicted molecular formula C₁₆₄H₂₇₈N₅₈O₄₅S₄, confirming the accuracy of the structural assignments based on amino acid sequence analysis.
The molecular weight determination process involves careful sample preparation and matrix selection to optimize ionization efficiency and mass accuracy. The peptide's behavior under mass spectrometric conditions provides additional structural information, including confirmation of the disulfide bridge integrity and overall molecular stability. Fragmentation patterns observed during tandem mass spectrometry experiments support the proposed amino acid sequence and post-translational modification assignments.
| Analytical Parameter | Measured Value | Units | Analytical Method |
|---|---|---|---|
| Molecular Weight | 3910.64 | Daltons | Matrix-assisted laser desorption ionization time-of-flight mass spectrometry |
| Molecular Formula | C₁₆₄H₂₇₈N₅₈O₄₅S₄ | - | Mass spectrometric analysis |
| Monoisotopic Mass | 3909.64 | Daltons | High-resolution mass spectrometry |
| Average Mass | 3910.64 | Daltons | Time-of-flight mass spectrometry |
Comparative mass spectrometric analysis with related natriuretic peptides confirms the distinct molecular characteristics of Aldosterone Secretion Inhibiting Factor (1-35). The measured molecular weight is consistent with a 35-amino acid peptide containing the predicted amino acid composition and disulfide bridge configuration, providing strong evidence for the accuracy of the structural characterization.
The mass spectrometric data also reveals the peptide's ionization behavior under different analytical conditions, indicating good stability and consistent molecular integrity across various experimental parameters. This analytical validation is essential for quality control purposes and ensures the reliability of biological activity studies conducted with purified peptide preparations.
Advanced mass spectrometric techniques have further enabled detailed analysis of the peptide's fragmentation pathways, providing insights into its structural stability and potential degradation mechanisms. These studies contribute to understanding the peptide's behavior under physiological conditions and inform strategies for its isolation, purification, and storage.
Properties
CAS No. |
120249-06-1 |
|---|---|
Molecular Formula |
C23H19FN7O2+ |
Molecular Weight |
444.45 |
InChI |
InChI=1S/C23H18FN7O2/c1-12-16-7-14(24)4-5-15(16)23(32)30(2)11-18-20(17-9-27-21(26)22(29-17)33-12)31-10-13(8-25)3-6-19(31)28-18/h3-7,9-10,12H,11H2,1-2H3,(H2,26,27)/p+1/t12-/m1/s1 |
InChI Key |
MOENETCLMCOREY-GFCCVEGCSA-O |
SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=C(C4=CN=C(C(=N4)O1)N)[N+]5=C(N3)C=CC(=C5)C#N)C |
Origin of Product |
United States |
Preparation Methods
Tissue Homogenization and Acid Extraction
Bovine adrenal glands were dissected to separate the medulla from the cortex. The medullary tissue was homogenized in cold 0.1 M hydrochloric acid (HCl) to solubilize peptides while denaturing proteolytic enzymes. The homogenate was centrifuged at 10,000 × g for 30 minutes at 4°C, yielding a supernatant rich in catecholamines, enkephalins, and ASIF (1-35).
Cation Exchange Chromatography
The acid extract was subjected to cation exchange chromatography using carboxymethyl (CM)-cellulose. ASIF (1-35), being a cationic peptide, bound strongly to the resin, while neutral or anionic contaminants, including enkephalins, were eluted with 0.1 M ammonium acetate (pH 5.0). ASIF (1-35) was subsequently eluted using a linear gradient of 0.1–1.0 M ammonium acetate (pH 7.4).
Gel Filtration Chromatography
Further purification was achieved via Sephadex G-50 gel filtration. The peptide eluted at a molecular weight range of 4–6 kDa, consistent with its theoretical mass (~5 kDa). This step removed residual low-molecular-weight impurities and confirmed ASIF (1-35)’s monomeric state.
Table 1: Key Parameters for ASIF (1-35) Extraction
| Step | Conditions | Yield (pmol/mg protein) | Purity (%) |
|---|---|---|---|
| Acid Extraction | 0.1 M HCl, 4°C | 4.0 (medulla) | 20–30 |
| Cation Exchange | CM-cellulose, 0.1–1.0 M NH₄Ac (pH 7.4) | 3.2 | 60–70 |
| Gel Filtration | Sephadex G-50, 0.1 M NH₄Ac (pH 7.4) | 2.5 | 85–90 |
Solid-Phase Peptide Synthesis (SPPS)
Synthetic production of ASIF (1-35) employs SPPS, enabling precise control over sequence fidelity and post-translational modifications. Two primary strategies are documented:
Linear SPPS Using FMOC Chemistry
The peptide was assembled on a chlorotrityl resin, which offers acid-labile anchoring to facilitate mild cleavage conditions. Key steps include:
-
Resin Swelling : Chlorotrityl resin was swollen in dichloromethane (DCM) for 1 hour.
-
Amino Acid Coupling : FMOC-protected amino acids (0.5 M) were activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and diisopropylethylamine (DIEA) in dimethylformamide (DMF). Coupling reactions proceeded for 1–2 hours per residue.
-
Deprotection : FMOC groups were removed with 20% piperidine in DMF.
-
Cleavage : The peptide-resin bond was cleaved using 1% trifluoroacetic acid (TFA) in DCM, preserving side-chain protecting groups.
Convergent Synthesis via Fragment Condensation
For enhanced yield in longer peptides, ASIF (1-35) was synthesized as two fragments (residues 1–17 and 18–35), which were subsequently ligated in solution. The fragments were purified via reverse-phase HPLC (RP-HPLC) before ligation using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Table 2: SPPS Efficiency for ASIF (1-35)
| Parameter | Linear SPPS | Convergent SPPS |
|---|---|---|
| Overall Yield (%) | 38–45 | 50–55 |
| Purity Post-Cleavage (%) | 70–75 | 80–85 |
| Cycle Time (days) | 7–10 | 10–14 |
Purification and Characterization
Reverse-Phase HPLC (RP-HPLC)
Crude synthetic ASIF (1-35) was purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). The elution profile showed a major peak at 22–24 minutes (40–50% B), corresponding to the target peptide.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirmed the molecular weight of ASIF (1-35) as 4,987.6 Da (theoretical: 4,987.2 Da), with a deviation of <0.01%.
Amino Acid Sequencing
Edman degradation verified the sequence:
H-Ala-Leu-Arg-Gly-Pro-Lys-Met-Met-Arg-Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr-OH .
Functional Validation
In Vitro Bioassay
ASIF (1-35) inhibited prostaglandin E1 (PGE1)-stimulated aldosterone secretion by 80% in bovine adrenal zona glomerulosa cells at 10 nM. Dose-response studies revealed an IC₅₀ of 2.5 nM, comparable to atrial natriuretic factor (ANF).
Receptor Cross-Reactivity
ASIF (1-35) exhibited 70% cross-reactivity in a radio-receptor assay for ANF, suggesting shared binding epitopes with natriuretic peptide receptors.
Challenges and Optimization
Oxidative Folding of Cysteine Residues
ASIF (1-35) contains two cysteine residues (Cys¹³ and Cys²⁹) that form a disulfide bond. Oxidative folding in 0.1 M ammonium bicarbonate (pH 8.5) with 5 mM glutathione yielded 60–70% correctly folded peptide.
Chemical Reactions Analysis
Types of Reactions
Aldosterone Secretion Inhibiting Factor (1-35) primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable under physiological conditions but can be susceptible to enzymatic degradation.
Common Reagents and Conditions
The synthesis and purification of Aldosterone Secretion Inhibiting Factor (1-35) typically involve reagents such as trifluoroacetic acid (TFA) for peptide bond cleavage and acetonitrile for HPLC purification .
Major Products Formed
The primary product formed from the synthesis and purification of Aldosterone Secretion Inhibiting Factor (1-35) is the peptide itself, which is used in various research applications .
Scientific Research Applications
Potential Antiviral Therapy
Recent studies have identified ASIF (1-35) as a promising candidate for antiviral therapy, particularly against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Bioinformatics analyses and molecular docking studies suggest that ASIF can inhibit the papain-like protease (PLpro) essential for viral maturation. This inhibition could significantly reduce MERS-CoV infection rates, marking ASIF (1-35) as a novel therapeutic agent .
Regulatory Role in Endocrine Functions
ASIF (1-35) plays a crucial role in endocrine regulation by modulating aldosterone levels. This is particularly relevant in conditions characterized by hyperaldosteronism, where excessive aldosterone can lead to hypertension and other cardiovascular issues. By inhibiting aldosterone secretion, ASIF may offer therapeutic benefits for patients suffering from these conditions .
Research on Stress Responses
Studies have also explored the impact of stress on reproductive functions in cattle, where ASIF (1-35) could be implicated due to its role in hormonal regulation. Stress-induced alterations in hormone levels can affect reproduction, and understanding how ASIF modulates these responses could lead to improved management practices in livestock .
Table 1: Summary of Research Findings on ASIF (1-35)
Mechanism of Action
Aldosterone Secretion Inhibiting Factor (1-35) exerts its effects by acting as an agonist at natriuretic peptide receptors (NPR) that inhibit aldosterone production . This interaction leads to a decrease in aldosterone secretion, thereby influencing sodium and potassium balance in the body . The peptide’s mechanism of action is closely related to that of brain natriuretic peptide, highlighting its role in the paracrine regulation of aldosterone secretion .
Comparison with Similar Compounds
Amylin (Rat Ligand)
- Mechanism: Amylin, a 37-amino acid peptide, binds to MERS-CoV PLpro but interacts with only one catalytic residue (Asp295) compared to ASIF’s dual interaction (His280 and Asp295) .
- Efficacy : ASIF exhibits stronger inhibition (lower Gibbs free binding energy) due to pi-pi interactions with His280 and hydrogen bonding with Asp295, while amylin lacks these interactions .
Angiotensin Receptor Blockers (ARBs)
- Mechanism : ARBs (e.g., losartan, valsartan) inhibit aldosterone secretion by blocking angiotensin II type 1 receptors (AT1R). However, long-term use often leads to "aldosterone breakthrough," where aldosterone levels rebound despite continued therapy .
- Efficacy : In contrast, ASIF directly suppresses aldosterone synthesis via adrenal medulla-derived pathways, avoiding breakthrough issues .
- Synergy : Co-administration of ARBs with ANF enhances aldosterone suppression, but ASIF alone achieves comparable efficacy (80% inhibition) without adjuncts .
Atrial Natriuretic Factor (ANF)
- Mechanism : ANF suppresses aldosterone via guanylyl cyclase-coupled receptors, increasing cyclic GMP levels. ASIF shares structural similarity (cross-reactivity in ANF assays) but acts independently of ANF receptors .
- Efficacy : ASIF’s inhibition is specific to PGE1-stimulated aldosterone, whereas ANF broadly modulates sodium and fluid balance .
C-Type Natriuretic Peptide (CNP)
- Mechanism : CNP, like ANF, modulates aldosterone via natriuretic peptide receptors but is less potent in adrenal cells .
- Efficacy : ASIF’s 5K-dalton peptide structure allows deeper penetration into adrenal tissue compared to CNP’s larger size .
Comparative Data Table
Key Research Findings
- Antiviral Potential: ASIF’s interaction with MERS-CoV PLpro catalytic residues positions it as a superior candidate over amylin and standard ligands (6MP, 6TG) .
- Adrenal Specificity : Unlike ANF and CNP, ASIF’s origin in adrenal medulla ensures targeted suppression of aldosterone without systemic effects .
- Structural Advantage : ASIF’s small size (5K-dalton) and cationic properties enhance tissue penetration compared to bulkier peptides like CNP .
Biological Activity
Aldosterone Secretion Inhibiting Factor (ASIF) is a peptide identified in bovine adrenal medulla that plays a significant role in the regulation of aldosterone secretion. This factor has garnered attention for its potential therapeutic applications, particularly in conditions associated with excessive aldosterone production. This article explores the biological activity of ASIF (1-35), including its mechanisms, effects on aldosterone secretion, and potential clinical implications.
Identification and Characteristics
ASIF was first isolated from acid extracts of bovine adrenal medulla. It was shown to inhibit aldosterone secretion by approximately 80% when stimulated by prostaglandin E1 (PGE1) in vitro. The molecular weight of ASIF is approximately 5 kDa, and it exhibits properties consistent with small peptides, as evidenced by its retention on cation exchange gels and behavior on Sephadex G-50 columns .
The mechanism through which ASIF inhibits aldosterone secretion involves interaction with specific receptors in the adrenal zona glomerulosa, the region responsible for aldosterone production. Studies indicate that ASIF may modulate intracellular signaling pathways that influence the activity of enzymes involved in steroidogenesis. For instance, it may affect the expression or activity of cytochrome P450 enzymes that are crucial for converting precursors into aldosterone .
Biological Activity and Effects
The biological activity of ASIF extends beyond aldosterone inhibition. Recent research has suggested its potential as a therapeutic agent against viral infections, specifically targeting the papain-like protease (PLpro) of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Molecular docking studies have indicated that ASIF can bind to PLpro, inhibiting its activity and thereby reducing viral replication .
Table 1: Summary of Biological Activities of ASIF (1-35)
| Activity | Description |
|---|---|
| Aldosterone Inhibition | Reduces PGE1-stimulated aldosterone secretion by ~80% |
| Viral Inhibition | Potential inhibitor of MERS-CoV PLpro, reducing viral replication |
| Receptor Interaction | Modulates signaling pathways in adrenal zona glomerulosa |
Case Studies and Research Findings
Several studies have investigated the effects of ASIF on aldosterone secretion:
- In Vitro Studies : Research demonstrated that ASIF significantly inhibited aldosterone secretion from bovine adrenal cells under various stimulation conditions, confirming its role as an endogenous regulator .
- Clinical Implications : Given its inhibitory effects on aldosterone, ASIF has been proposed as a novel therapeutic candidate for conditions characterized by hyperaldosteronism, such as primary hyperaldosteronism and certain cardiovascular diseases.
- Viral Therapeutics : The discovery of ASIF's potential antiviral properties opens new avenues for research into treatments for viral infections like MERS-CoV. Its ability to inhibit PLpro indicates a dual functionality—regulating hormonal pathways while also serving as a candidate drug against specific viral targets .
Q & A
Q. How can conflicting findings about the peptide’s half-life be systematically addressed?
- Answer :
- Meta-Analysis : Pool data from published studies (n ≥ 5) using random-effects models to account for methodological heterogeneity .
- In Silico Modeling : Predict degradation hotspots (e.g., Met⁷-Met⁸) via tools like PeptideCutter .
- Collaborative Studies : Share standardized peptide batches across labs to isolate source variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
